Cas no 6306-17-8 (2-(4-bromophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide)

2-(4-bromophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide structure
6306-17-8 structure
Product Name:2-(4-bromophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide
Numero CAS:6306-17-8
MF:C12H16OS
MW:208.319842338562
CID:958635
PubChem ID:229348
Update Time:2025-04-19

2-(4-bromophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-bromophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide
    • 1-phenyl-2-butylthioethanone
    • 2-(butylthio)-1-phenylethanone
    • 2-butylsulfanyl-1-phenyl-ethanone
    • AG-F-81762
    • AGN-PC-0018QY
    • butyl phenacyl sulfide
    • butylthioacetophenone
    • CTK4J7063
    • Hexanethioamide, N,N-dimethyl-
    • N,N-DIMETHYL-HEXANETHIOAMIDE
    • N,N-Dimethyl-thiocapronsaeureamid
    • Thiohexansaeure-dimethylamid
    • NSC-22964
    • 2-(BUTYLSULFANYL)-1-PHENYLETHAN-1-ONE
    • NSC22964
    • 6306-17-8
    • AKOS009987084
    • SCHEMBL8756244
    • EN300-394311
    • DTXSID40978996
    • Inchi: 1S/C12H16OS/c1-2-3-9-14-10-12(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
    • Chiave InChI: HCFDKQCIJODUNE-UHFFFAOYSA-N
    • Sorrisi: S(CC(C1C=CC=CC=1)=O)CCCC

Proprietà calcolate

  • Massa esatta: 383.06344
  • Massa monoisotopica: 208.09218630g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 6
  • Complessità: 162
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 42.4Ų

Proprietà sperimentali

  • PSA: 46.92

2-(4-bromophenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-394311-0.05g
2-(butylsulfanyl)-1-phenylethan-1-one
6306-17-8
0.05g
$612.0 2023-03-02
Enamine
EN300-394311-0.1g
2-(butylsulfanyl)-1-phenylethan-1-one
6306-17-8
0.1g
$640.0 2023-03-02
Enamine
EN300-394311-0.25g
2-(butylsulfanyl)-1-phenylethan-1-one
6306-17-8
0.25g
$670.0 2023-03-02
Enamine
EN300-394311-0.5g
2-(butylsulfanyl)-1-phenylethan-1-one
6306-17-8
0.5g
$699.0 2023-03-02
Enamine
EN300-394311-1.0g
2-(butylsulfanyl)-1-phenylethan-1-one
6306-17-8
1g
$0.0 2023-06-07
Enamine
EN300-394311-2.5g
2-(butylsulfanyl)-1-phenylethan-1-one
6306-17-8
2.5g
$1428.0 2023-03-02
Enamine
EN300-394311-5.0g
2-(butylsulfanyl)-1-phenylethan-1-one
6306-17-8
5.0g
$2110.0 2023-03-02
Enamine
EN300-394311-10.0g
2-(butylsulfanyl)-1-phenylethan-1-one
6306-17-8
10.0g
$3131.0 2023-03-02
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd